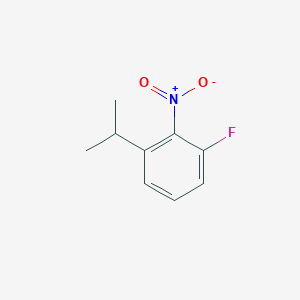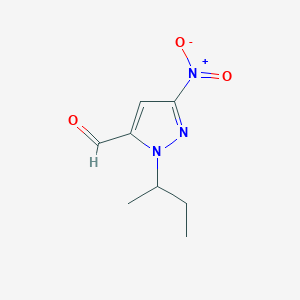![molecular formula C14H23N5 B11744521 3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)
3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N-{[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}-1-プロピル-1H-ピラゾール-4-アミンは、ピラゾール類に属する複雑な有機化合物です。ピラゾール類は、隣接した位置に2つの窒素原子を含む五員環複素環式化合物です。
準備方法
合成経路と反応条件
3-メチル-N-{[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}-1-プロピル-1H-ピラゾール-4-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切なヒドラジンと1,3-ジケトンを縮合させ、続いて環化と続く官能基修飾を行うことです。反応条件は、多くの場合、高い収率と純度を達成するために、触媒、制御された温度、および特定の溶媒の使用を必要とします。
工業的製造方法
工業的な環境では、この化合物の製造は、大規模なバッチまたは連続フロープロセスを伴う可能性があります。方法の選択は、生産の規模、費用対効果、環境への影響などの要因によって異なります。工業的合成には、効率を高め、反応時間を短縮するために、マイクロ波支援合成やフローケミストリーなどの高度な技術を取り入れることもできます。
化学反応の分析
反応の種類
3-メチル-N-{[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}-1-プロピル-1H-ピラゾール-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素含有官能基を導入し、化合物の性質を変える可能性があります。
還元: 還元反応は、酸素を除去したり、水素を添加したりすることで、化合物の反応性を変更する可能性があります。
置換: 置換反応は、1つの官能基を別の官能基に置き換えることで、異なる性質を持つ誘導体の合成を可能にします。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤および求電子剤が含まれます。温度、圧力、溶媒の選択などの反応条件は、収率と選択性を最適化するために重要です。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される可能性があります。置換反応は、さまざまな官能基を持つ誘導体の幅広い生成につながる可能性があります。
科学研究への応用
3-メチル-N-{[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}-1-プロピル-1H-ピラゾール-4-アミンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして役立ちます。
生物学: 化合物の生物活性は、酵素阻害や受容体モジュレーションなどの潜在的な治療用途について調査することができます。
医学: 特に抗炎症剤や抗癌剤の研究など、薬物候補としての可能性について調査されています。
工業: 化合物はその独自の構造的特性により、ポリマーや触媒などの新しい材料の開発に使用することができます。
科学的研究の応用
3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: It may be investigated for its potential as a drug candidate, particularly in areas like anti-inflammatory or anticancer research.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
作用機序
3-メチル-N-{[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}-1-プロピル-1H-ピラゾール-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。化合物はこれらの標的に結合し、その活性を変化させ、下流効果を引き起こす可能性があります。関与する正確な経路は、特定の用途と化合物を使用する生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
3-メチル-1-フェニル-1H-ピラゾール-5-アミン: この化合物は、類似のピラゾールコアを共有していますが、置換基が異なり、化学的および生物学的性質が異なります。
1-プロピル-1H-ピラゾール-4-アミン: ピラゾール環に付着したアルキル基が異なる、別の関連する化合物です。
独自性
3-メチル-N-{[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}-1-プロピル-1H-ピラゾール-4-アミンは、その独自の化学反応性と潜在的な生物活性を与える官能基の特定の組み合わせにより、独特です。この独自性は、さまざまな科学分野における研究開発にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
1-propyl-1H-pyrazol-4-amine: Another related compound with variations in the alkyl groups attached to the pyrazole ring.
Uniqueness
3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
3-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-8-18-10-14(12(4)17-18)15-9-13-6-7-16-19(13)11(2)3/h6-7,10-11,15H,5,8-9H2,1-4H3 |
InChIキー |
SGBCNMYHKFFVSI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=NN2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744440.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744446.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744475.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744480.png)
![N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744482.png)
![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744488.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)

![1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole](/img/structure/B11744504.png)

![2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11744515.png)
![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11744516.png)
